molecular formula C13H15NO3 B1488781 (E)-1-(3-hydroxyazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1562925-20-5

(E)-1-(3-hydroxyazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B1488781
CAS RN: 1562925-20-5
M. Wt: 233.26 g/mol
InChI Key: GUSPPZXFZPVMOF-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-hydroxyazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (also known as AZP) is an organic compound that has been used in a variety of scientific fields, including biochemistry and pharmaceuticals. AZP is a small molecule that has a range of potential applications due to its unique chemical structure.

Scientific Research Applications

Microwave-assisted Synthesis of Antimicrobial Agents

A study conducted by Ashok, D. et al. (2017) synthesized new pyrazole derivatives bearing 1,2,3-triazole scaffold, aiming at potential antimicrobial applications. The compounds were synthesized via the Cu(I)-catalyzed alkyne–azide cycloaddition reaction, demonstrating promising inhibitory effects on bacterial and fungal strains.

Formation of Dihydropyrazoles

Ninganayaka, M. et al. (2021) reported the cyclocondensation reaction of (E)-1-(4-Methoxyphenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one with thiosemicarbazide to form dihydropyrazoles Mahesha, N. et al. (2021). These compounds adopt a T-shape structure and are linked into ribbons or sheets through hydrogen bonds.

Synthesis and Antioxidant Activity

Sulpizio, C. et al. (2016) synthesized methoxy- and hydroxyl-substituted 2'-aminochalcones to assess their antioxidant activity Sulpizio, C. et al. (2016). The study highlighted the strong antioxidant activity of compounds carrying hydroxyl functionalities, indicating their potential as antioxidants.

Antiproliferative and Tubulin-Targeting Agents

Greene, T. F. et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, identifying compounds with potent antiproliferative properties against breast cancer cells. These compounds displayed the ability to inhibit tubulin polymerization, disrupt microtubular structures, and induce apoptosis Greene, T. F. et al. (2016).

Antihypertensive and Cardiotropic Drugs

Drapak, I. et al. (2019) synthesized 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines, evaluating their potential as antihypertensive and cardiotropic drugs. The study provided insights into the antihypertensive effect of these compounds, highlighting their therapeutic potential Drapak, I. et al. (2019).

properties

IUPAC Name

(E)-1-(3-hydroxyazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-12-5-2-10(3-6-12)4-7-13(16)14-8-11(15)9-14/h2-7,11,15H,8-9H2,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSPPZXFZPVMOF-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(3-hydroxyazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(3-hydroxyazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-1-(3-hydroxyazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(E)-1-(3-hydroxyazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(E)-1-(3-hydroxyazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(E)-1-(3-hydroxyazetidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.